molecular formula C9H8S B1330635 1-Ethynyl-2-(methylsulfanyl)benzene CAS No. 78905-08-5

1-Ethynyl-2-(methylsulfanyl)benzene

Cat. No.: B1330635
CAS No.: 78905-08-5
M. Wt: 148.23 g/mol
InChI Key: LUZJXVQEGWDHEU-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C9H8S. It is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring, which also bears a methylsulfanyl group (-SCH3). This compound is known for its potent antioxidant and antimicrobial properties .

Scientific Research Applications

1-Ethynyl-2-(methylsulfanyl)benzene has several scientific research applications:

Safety and Hazards

The safety information for “1-Ethynyl-2-(methylsulfanyl)benzene” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The signal word for this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(methylsulfanyl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-(methylsulfanyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are typical for electrophilic aromatic substitution.

    Cyclization: Iodine or other electrophilic reagents can facilitate cyclization reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives.

    Cyclization: Benzothiophene derivatives.

Mechanism of Action

The mechanism by which 1-Ethynyl-2-(methylsulfanyl)benzene exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

  • 1-Ethynyl-2-(methylthio)benzene
  • 2-Ethynyl-1-(methylsulfanyl)benzene
  • 1-Ethynyl-4-(methylsulfanyl)benzene

Uniqueness: 1-Ethynyl-2-(methylsulfanyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits higher antimicrobial activity and distinct reactivity in cyclization reactions .

Properties

IUPAC Name

1-ethynyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJXVQEGWDHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343519
Record name Benzene, 1-ethynyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78905-08-5
Record name Benzene, 1-ethynyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-2-(methylsulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions"?

A1: The research paper focuses on developing new methods to synthesize novel benzothiophene derivatives using cyclization reactions []. While the abstract doesn't provide specific details about the reactions or the synthesized compounds, it highlights the exploration of novel synthetic pathways for this class of molecules.

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